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Compound of Interest |

1-(2-Chlorophenyl)propan-1-amine
Compound Name:
hydrochloride
CAS No.: 40023-85-6
Cat. No.: B1530357

Application Note: 1-(2-Chlorophenyl)propan-1-amine as a Forensic & Analytical Reference
Standard

Executive Summary

This application note details the use of 1-(2-Chlorophenyl)propan-1-amine (1-CPPA) as a
critical reference standard in forensic toxicology and pharmaceutical impurity profiling. Its
primary utility lies in the regioisomeric differentiation of controlled chloroamphetamine
derivatives.

In forensic casework, 1-CPPA is frequently encountered as a "non-controlled isomer" that
mimics the retention time and molecular weight of the controlled substance 2-
Chloroamphetamine (2-CA). Failure to distinguish these isomers can lead to false-positive
identification of Schedule /1l substances. This guide provides a validated GC-MS protocol
based on distinct fragmentation pathways (m/z 140 vs. m/z 44) to definitively separate these
compounds.
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© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1530357?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1530357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Property

Specification

Chemical Name

1-(2-Chlorophenyl)propan-1-amine

Common Abbreviations

1-CPPA, o-Chloro-a-ethylbenzylamine

40023-85-6 (Free Base) 1213532-54-7 (HCI

CAS Number

Salt)
Molecular Formula CoH12CIN
Molecular Weight 169.65 g/mol

Structural Class

Primary Amine, Phenethylamine Regioisomer

Key Isomers

1-(2-Chlorophenyl)propan-2-amine (2-CA) 1-(4-
Chlorophenyl)propan-2-amine (4-CA)

Application 1: Forensic Regioisomeric

Differentiation

The most critical application of 1-CPPA is resolving the "Isomer Trap" in drug enforcement

analysis. Both 1-CPPA and 2-CA share the same molecular mass (169.65) and similar

chromatographic properties on non-polar columns, but their legal status differs significantly.

The Mechanistic Distinction

The differentiation relies on Electron lonization (El) fragmentation rules.

o Amphetamines (Propan-2-amines): Undergo

-cleavage to lose the benzyl radical, retaining the charge on the nitrogen-containing
fragment. This consistently yields a base peak at m/z 44.

e Benzylic Amines (Propan-1-amines): Undergo

-cleavage to lose the alkyl chain (ethyl group). The charge is stabilized on the benzylic
carbon, yielding a base peak at m/z 140/142 (due to

Cl/
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Cl isotopes).
Visualization: Fragmentation Pathway

Reference Standard (1-CPPA)

Alpha Cleavage
1-(2-Chlorophenyl)propan-1-amine (Loss of Ethyls) Base Peak: m/z 140
(Reference) [Ar-CH=NH2]+

Controlled Substance (2-CA)
Alpha Cleavage
1-(2-Chlorophenyl)propan-2-amine (Loss of Ar-CH2¢) Base Peak: m/z 44
(Precursor) [CH3-CH=NH2]+

Click to download full resolution via product page

Figure 1: Distinct fragmentation pathways allow definitive identification.[1][2][3][4] 2-CA yields
m/z 44, while 1-CPPA yields m/z 140.

Validated Analytical Protocol: GC-MS Identification

Objective: To confirm the presence of 1-CPPA and exclude the presence of 2-CA in a seized
powder or biological sample.

Sample Preparation

» Stock Solution: Dissolve 10 mg of 1-CPPA HCI reference standard in 10 mL Methanol (1
mg/mL).

e Working Standard: Dilute Stock 1:100 in Methanol to 10 pg/mL.

¢ Unknown Sample: Dissolve ~10 mg of sample in 10 mL Methanol; dilute to approx. 10
pg/mL.

o Note: Derivatization (e.g., with PFPA) is optional but can improve peak shape. This
protocol assumes underivatized injection.
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GC-MS Parameters

e Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).
e Column: DB-5MS or Rtx-5 amine (30m x 0.25mm x 0.25um).
e Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
e Inlet: Split 20:1 @ 250°C.
e Oven Program:

o Initial: 80°C (hold 1 min).

o Ramp: 15°C/min to 280°C.

o Final: 280°C (hold 3 min).
e MS Source: EI mode (70 eV), 230°C.

e Scan Range: m/z 40-350.

Data Interpretation Criteria

A sample is confirmed as 1-CPPA (and not 2-CA) if:

Retention Time: Matches the reference standard (typically elutes slightly after the propan-2-
amine isomer on non-polar phases).

Base Peak:m/z 140 (100% abundance).

Isotope Peak:m/z 142 (~32% abundance, characteristic of Chlorine).

Absence: No significant peak at m/z 44 (which would indicate the propan-2-amine structure).

Application 2: Synthesis Impurity Profiling

1-CPPA serves as a "route-specific marker" in intelligence analysis. Its presence indicates the
precursor chemical used by clandestine chemists.

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1530357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

o Pathway A (Propiophenone Route): Reductive amination of 2'-chloropropiophenone yields 1-
CPPA. This route is often chosen when P2P precursors are unavailable.

o Pathway B (P2P Route): Reductive amination of 1-(2-chlorophenyl)propan-2-one yields the
controlled 2-CA.

Intelligence Value: Detection of 1-CPPA implies the lab is sourcing propiophenones (often
uncontrolled) rather than phenylacetones (highly controlled).

Precursor Chemicals

I
I
1
:
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(Propan-1-amine) (Propan-2-amine)
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Figure 2: Synthesis pathways showing how the precursor determines the final regioisomer.

Handling & Stability

o Storage: Store the HCI salt at -20°C in a desiccator. Free bases are prone to oxidation and
carbonate formation (absorbing CO2 from air); store under Argon.

 Solubility: Highly soluble in Methanol, DMSO, and Water (as HCI salt).

o Safety: Irritant. Wear nitrile gloves and safety glasses. While not a controlled substance, treat
with the same precautions as bioactive phenethylamines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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